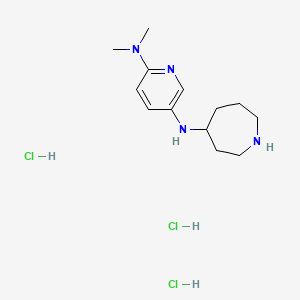

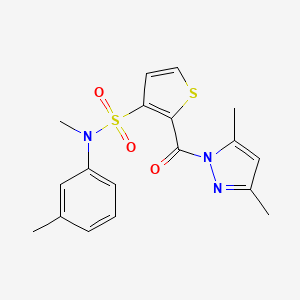

![molecular formula C24H21NO4S B2957934 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid CAS No. 2445785-98-6](/img/structure/B2957934.png)

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Protection and Activation of Functional Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a pivotal protecting group for hydroxy-groups in the synthesis of complex molecules, including nucleotides and peptides. This group can be removed under mild conditions, allowing for sequential synthesis steps without affecting other sensitive groups. This characteristic makes it particularly useful in the synthesis of biologically relevant molecules, such as octathymidylic acid fragments, demonstrating its utility in the field of nucleic acid chemistry (C. Gioeli & J. Chattopadhyaya, 1982).

Chemoselective Procedure for Protecting Group Introduction

The 9-phenyl-9-fluorenyl (PhF) protecting group, related to Fmoc, provides an efficient method for introducing protecting groups into a wide range of functional groups including amines, acids, alcohols, and thiols. This facilitates the synthesis of complex molecules with high yield and rapidity, offering a significant advantage in organic synthesis and medicinal chemistry applications (J. Soley & Scott D. Taylor, 2019).

Applications in Polymer and Material Science

The synthesis and study of novel sulfonated polyimides for fuel cell applications demonstrate the integration of fluorenyl derivatives in the development of high-performance materials. These materials show promising properties such as good solubility, high thermal stability, and excellent proton conductivity, making them suitable for use in fuel cells, a key technology in sustainable energy (Xiaoxia Guo et al., 2002).

Facilitating Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), providing a stable protection for amino acids that can be selectively removed without disturbing other protective groups. This has enabled the synthesis of peptides with "difficult sequences," showcasing the Fmoc group's vital role in advancing peptide therapeutics and biomaterials (R. Ramage et al., 1999).

Enhancing Drug Development and Biomolecular Research

Fmoc-protected amino acids are instrumental in the development of hydrogelators, biomaterials, and therapeutics. Their structural and supramolecular characteristics are essential for understanding the properties of these materials, facilitating the design of novel biomedical applications. The comprehensive analysis of noncovalent interactions and supramolecular patterns in Fmoc-amino acids crystal structures underscores their importance in drug design and biomolecular engineering (J. Bojarska et al., 2020).

特性

IUPAC Name |

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFILIJEDDAFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)

![(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2957857.png)

![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2957867.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)

![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)

![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)